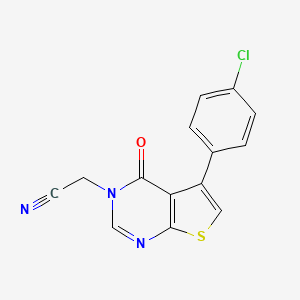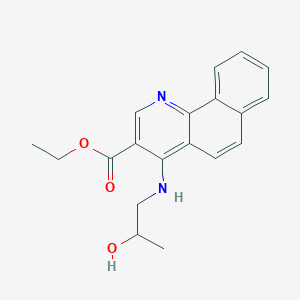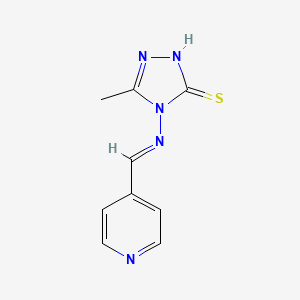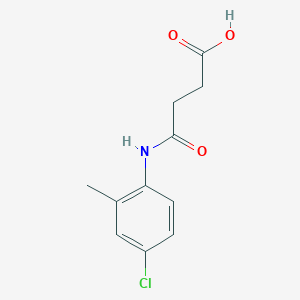
MFCD02964306
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD02964306 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its molecular structure includes specific functional groups that contribute to its versatility and effectiveness in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02964306 typically involves a series of chemical reactions that introduce the necessary functional groups and establish the compound’s structure. Common synthetic routes include:
Stepwise Addition: This method involves the sequential addition of reactants under controlled conditions to build the compound’s structure.
Catalytic Reactions: Catalysts are often used to facilitate the formation of this compound, ensuring high yield and purity.
Temperature and Pressure Control: Specific temperature and pressure conditions are maintained to optimize the reaction rates and product formation.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:
Bulk Reactants: Large quantities of reactants are used to produce significant amounts of the compound.
Automated Systems: Automation ensures precise control over reaction conditions, improving efficiency and consistency.
Purification Steps: The final product undergoes purification to remove any impurities, ensuring high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
MFCD02964306 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Solvents: Solvents like ethanol and dichloromethane are used to dissolve reactants and facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution can produce a variety of derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
MFCD02964306 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is employed in biochemical assays and as a probe for studying biological processes.
Medicine: this compound is investigated for its potential therapeutic properties and as a drug precursor.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of MFCD02964306 involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which are crucial for its applications in medicine and biology.
Comparación Con Compuestos Similares
Similar Compounds
MFCD00012345: This compound shares a similar structure but has different functional groups, leading to distinct reactivity and applications.
MFCD00067890: Another related compound with comparable properties but varying in its stability and reaction conditions.
Uniqueness
MFCD02964306 stands out due to its unique combination of stability, reactivity, and versatility. Its ability to participate in a wide range of reactions and its applications across multiple fields make it a valuable compound in scientific research and industry.
Propiedades
IUPAC Name |
2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3OS/c15-10-3-1-9(2-4-10)11-7-20-13-12(11)14(19)18(6-5-16)8-17-13/h1-4,7-8H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTWULBGOCBPDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=O)N(C=N3)CC#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(4-acetylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B7743736.png)
![Ethyl 4-[(3-hydroxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B7743742.png)
![Ethyl 4-[(4-hydroxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B7743747.png)

![4-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione](/img/structure/B7743759.png)

![[3-(4-methylphenoxy)-4-oxochromen-7-yl] (E)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7743772.png)
![[3-(2-chlorophenyl)-4-oxochromen-7-yl] (E)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7743774.png)
![[3-(3,5-dimethylphenoxy)-4-oxochromen-7-yl] (E)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7743780.png)
![[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] (E)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7743792.png)
![[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B7743802.png)

![4-[(5E)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B7743821.png)
